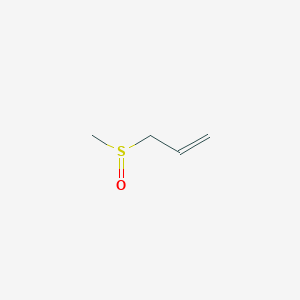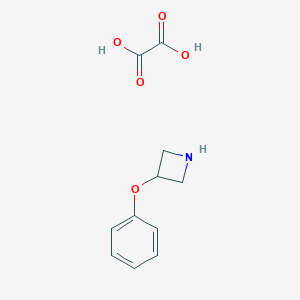
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyethyl)-p-aminophenylacetamide, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in the treatment of neurodegenerative diseases. Additionally, research is needed to explore the potential use of this compound in the treatment of other inflammatory and pain-related disorders. Finally, studies are needed to optimize the synthesis method of this compound to improve its solubility and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is a promising compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its potential neuroprotective effects, make it a promising candidate for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide involves the reaction of p-aminophenylacetic acid with ethylene oxide in the presence of sodium hydroxide. This reaction results in the formation of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-hydroxyethyl)-p-aminophenylacetamide, which is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, which makes it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-6-12-10(14)7-8-1-3-9(13)4-2-8/h1-4,13H,5-7,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUCXNOHVNHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)



![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)


